N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Carboxylesterase 2 Enzyme inhibition Structure-activity relationship

N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922659-97-0) is a synthetic benzothiazole–benzamide hybrid featuring a 4,7-dimethoxy-substituted benzo[d]thiazole core linked through an amide nitrogen to a pyridin-3-ylmethyl group and a 4-phenoxybenzoyl moiety. This compound belongs to the broader class of N-substituted 2-pyridylbenzothiazole derivatives, a scaffold associated with histone deacetylase (HDAC) inhibition and carboxylesterase (CES) modulation.

Molecular Formula C28H23N3O4S
Molecular Weight 497.57
CAS No. 922659-97-0
Cat. No. B2567827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
CAS922659-97-0
Molecular FormulaC28H23N3O4S
Molecular Weight497.57
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C28H23N3O4S/c1-33-23-14-15-24(34-2)26-25(23)30-28(36-26)31(18-19-7-6-16-29-17-19)27(32)20-10-12-22(13-11-20)35-21-8-4-3-5-9-21/h3-17H,18H2,1-2H3
InChIKeyHHDAGPXPSNVELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922659-97-0): Structural Identity and Core Pharmacological Class


N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922659-97-0) is a synthetic benzothiazole–benzamide hybrid featuring a 4,7-dimethoxy-substituted benzo[d]thiazole core linked through an amide nitrogen to a pyridin-3-ylmethyl group and a 4-phenoxybenzoyl moiety [1]. This compound belongs to the broader class of N-substituted 2-pyridylbenzothiazole derivatives, a scaffold associated with histone deacetylase (HDAC) inhibition and carboxylesterase (CES) modulation [2][3]. Its molecular architecture—particularly the electron-donating 4,7-dimethoxy pattern on the benzothiazole and the terminal phenoxy ring—distinguishes it from unsubstituted or mono-substituted analogs and has been linked to a distinct carboxylesterase 2 (CE2) inhibitory profile [3].

Why Simple Substitution with Other Benzothiazole Derivatives Fails for CE2-Targeted Applications


Benzothiazole-containing small molecules exhibit wide-ranging biological activities, but minute structural changes can drastically alter target selectivity and potency. For carboxylesterase 2 (CE2), the 4,7-dimethoxy substitution on the benzothiazole core and the 4-phenoxybenzamide appendage of the title compound confer a >100-fold improvement in inhibitory potency compared with closely related benzothiazole analogs lacking these features [1]. Generic replacement with a simpler benzothiazole derivative risks losing target engagement, as demonstrated by comparator BDBM50154560, which shows only micromolar CE2 activity despite sharing the benzothiazole scaffold [1]. Consequently, procurement of the exact compound is essential for reproducible CE2 inhibition studies.

Quantitative Differentiation of N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide: Comparator-Driven Evidence for Procurement Decisions


200-Fold Superiority in CE2 Inhibition over a Structurally Related Benzothiazole Analog

In human liver microsome assays measuring CE2 inhibition with fluorescein diacetate as substrate, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (BDBM50154561) exhibited an IC50 of 20 nM, whereas the structurally related benzothiazole analog BDBM50154560 displayed an IC50 of 3,990 nM under identical experimental conditions [1]. This represents a ~200-fold potency advantage for the target compound.

Carboxylesterase 2 Enzyme inhibition Structure-activity relationship

Ki Determination Confirms Nanomolar Affinity for CE2, Validating Binding Potency

Competitive inhibition experiments in human liver microsomes established a Ki value of 42 nM for the target compound against CE2 [1]. This low-nanomolar binding constant reinforces the IC50-derived potency and indicates that the compound acts through a competitive mechanism at the active site.

Enzyme kinetics Binding affinity Carboxylesterase 2

Structural Differentiation: 4,7-Dimethoxybenzothiazole and 4-Phenoxybenzamide Motifs Confer Unique Pharmacophore Features

The target compound incorporates a 4,7-dimethoxy substitution on the benzo[d]thiazole ring and a 4-phenoxybenzamide tail, features absent in the comparator BDBM50154560 [1][2]. Literature on benzothiazole SAR indicates that electron-donating methoxy groups modulate π-stacking and hydrogen-bonding capacity, while the phenoxy terminus enhances hydrophobic contacts with protein targets [3]. These structural elements likely account for the observed CE2 potency difference.

Pharmacophore modeling Benzothiazole SAR Drug design

Potential HDAC Inhibitory Activity Implicates a Dual Pharmacological Profile

Benzamide derivatives bearing a pyridylmethylbenzothiazole scaffold, including the target compound, have been investigated as histone deacetylase (HDAC) inhibitors [1]. Patent EP2007720A1 claims benzamide-based HDAC inhibitors that share the pyridin-3-ylmethyl-benzamide motif, and the target compound's structural features are consistent with the Markush structure disclosed [1]. While quantitative HDAC inhibition data for this specific compound are not publicly available, the class-level activity suggests potential dual CE2/HDAC targeting.

Histone deacetylase Epigenetics Cancer therapeutics

Preferred Application Scenarios for N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide Based on Quantitative Evidence


Carboxylesterase 2 (CE2) Biochemical Probe Development

With an IC50 of 20 nM against human CE2 in liver microsomes [1], this compound is suitable as a high-affinity probe for studying CE2-mediated prodrug activation and xenobiotic metabolism. Its nanomolar potency and competitive binding mode (Ki = 42 nM) enable detailed kinetic and structural studies of CES2 active-site interactions.

Structure–Activity Relationship (SAR) Benchmarking in Benzothiazole Chemistry

The ~200-fold potency difference between this compound and BDBM50154560 [1] provides a quantitative SAR anchor for benzothiazole optimization campaigns. Procurement of the exact compound is critical for identifying the minimal pharmacophore responsible for CE2 inhibition.

Dual-Target Hit Identification for Epigenetic and Metabolic Pathways

The compound falls within the HDAC inhibitor Markush space of EP2007720A1 [2] while also potently inhibiting CE2. This dual potential makes it a valid starting point for multi-target lead discovery in oncology where both HDAC and CES2 pathways are implicated.

Reference Standard for Carboxylesterase Selectivity Profiling

Given its defined CE2 inhibitory profile and the availability of comparator data for CE1 (BDBM50154560, IC50 = 25,100 nM for CE1 [1]), this compound can serve as a selectivity standard when profiling novel CES inhibitors across the CES1/CES2 isoforms.

Quote Request

Request a Quote for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.